Synthesis of N,N,3-Trimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline
Synthesis of N,N,3-Trimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N,N,3-Trimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline (CAS No. 158979-44-3). This compound is a valuable substituted aniline derivative incorporating the 1,2,4-triazole moiety, a well-recognized pharmacophore in medicinal chemistry known for a wide range of biological activities[1][2]. The guide is designed for researchers, chemists, and drug development professionals, offering a detailed exploration of the synthetic strategy, reaction mechanisms, step-by-step experimental protocols, and critical process parameters. The presented synthesis is a two-step process commencing with the regioselective chloromethylation of commercially available N,N,3-trimethylaniline, followed by the nucleophilic substitution of the resulting benzylic chloride with 1H-1,2,4-triazole. This document emphasizes the causality behind experimental choices, ensuring a reproducible and scalable protocol grounded in established chemical principles.
Strategic Analysis of Synthetic Pathways
The molecular architecture of N,N,3-Trimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline suggests two primary retrosynthetic disconnections. The chosen strategy prioritizes reaction control, regioselectivity, and the use of readily available starting materials.
Pathway A (Selected): This approach involves the N-alkylation of 1H-1,2,4-triazole with a pre-functionalized aniline core. This is the preferred route due to the well-defined and high-yielding nature of both proposed steps. The primary challenge, regioselectivity in the triazole alkylation, is readily overcome with appropriate base selection[3].
Pathway B (Alternative): This pathway would involve a Friedel-Crafts-type alkylation of N,N,3-trimethylaniline with a pre-formed triazole-containing electrophile, such as 1-(chloromethyl)-1H-1,2,4-triazole. While feasible, this route presents significant challenges. Friedel-Crafts reactions on highly activated anilines can be difficult to control, and the Lewis acid catalyst required for the reaction may complex with the basic nitrogen atoms of both the aniline and the triazole, deactivating the catalyst and hindering the reaction.
Caption: Workflow for the synthesis of the key chloromethyl intermediate.
Detailed Experimental Protocol
Materials:
-
N,N,3-Trimethylaniline (N,N-Dimethyl-m-toluidine) [4]* Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add N,N,3-trimethylaniline (1.0 eq).
-
Dissolve the starting material in dichloromethane.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add paraformaldehyde (1.5 eq) to the stirred solution.
-
Add concentrated hydrochloric acid (2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude 4-(chloromethyl)-N,N,2-trimethylaniline can be used in the next step without further purification or can be purified by column chromatography on silica gel if required.
Quantitative Data
| Parameter | Expected Value |
| Starting Material | N,N,3-Trimethylaniline [5] |
| CAS Number | 121-72-2 [4] |
| Molecular Formula | C₉H₁₃N [4] |
| Molecular Weight | 135.21 g/mol [6] |
| Product | 4-(Chloromethyl)-N,N,2-trimethylaniline |
| Molecular Formula | C₁₀H₁₄ClN |
| Molecular Weight | 183.68 g/mol |
| Expected Yield | 75-85% |
| Appearance | Pale yellow oil or low-melting solid |
Step 2: N-Alkylation of 1H-1,2,4-Triazole
The final step involves the formation of the C-N bond between the benzylic carbon of the intermediate and a nitrogen atom of the 1,2,4-triazole ring. This is a classic nucleophilic substitution reaction.
Mechanistic Considerations and Regioselectivity
1H-1,2,4-Triazole is a heterocyclic compound with two possible sites for alkylation, the N1 and N4 positions.[3] The reaction is typically performed in the presence of a base, which deprotonates the triazole to form the triazolide anion, a potent nucleophile. The regioselectivity of the alkylation is a critical consideration. While mixtures of N1 and N4 isomers are possible, the use of specific bases and solvent systems can strongly favor the formation of the desired N1-substituted product. Studies have shown that using bases like sodium hydride or DBU in polar aprotic solvents like DMF or THF consistently yields the 1-substituted isomer as the major product, often with a regioselectivity of 90:10 or greater.[3] The N1 position is generally favored for steric and electronic reasons in the alkylation of the parent 1,2,4-triazole.[7][8]
Caption: Reaction scheme for the N-alkylation of 1,2,4-triazole.
Detailed Experimental Protocol
Materials:
-
4-(Chloromethyl)-N,N,2-trimethylaniline (from Step 1)
-
1H-1,2,4-Triazole
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl Acetate
-
Deionized Water
-
Brine
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, suspend 1H-1,2,4-triazole (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the suspension. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium salt of 1,2,4-triazole.
-
Dissolve the crude 4-(chloromethyl)-N,N,2-trimethylaniline (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight (16-24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding it to a beaker of ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N,N,3-Trimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline.
Product Characterization and Data Summary
The final product should be characterized to confirm its identity and purity.
| Parameter | Value | Reference |
| Product Name | N,N,3-Trimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
| CAS Number | 158979-44-3 | |
| Molecular Formula | C₁₂H₁₆N₄ | |
| Molecular Weight | 216.29 g/mol | |
| Purity (Typical) | >97% | |
| Appearance | Off-white to yellow solid | |
| Storage | 2-8°C, under inert atmosphere |
Safety and Handling
-
Chloromethylation: This reaction involves formaldehyde and concentrated HCl. It should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium Hydride (NaH): NaH is a water-reactive and flammable solid. It should be handled under an inert atmosphere (argon or nitrogen). It reacts violently with water to produce flammable hydrogen gas.
-
Solvents: Dichloromethane and DMF are hazardous solvents. Avoid inhalation and skin contact.
Conclusion
The described two-step synthesis provides a reliable and scalable method for producing N,N,3-Trimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline. The strategy hinges on a highly regioselective chloromethylation of N,N,3-trimethylaniline, followed by a controlled N1-alkylation of 1H-1,2,4-triazole. By carefully controlling reaction conditions, particularly the choice of base in the final step, this protocol delivers the target compound in good yield and high purity, making it suitable for applications in pharmaceutical research and development.
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